molecular formula C19H19ClN2O3 B4868034 Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

Cat. No.: B4868034
M. Wt: 358.8 g/mol
InChI Key: IQCCMQKBTDPWMU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride is a synthetic organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound belongs to the quinoline family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

The synthesis of Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the quinoline core: This is achieved through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an isatin in the presence of a base.

    Introduction of the ethyl ester group: This step involves the esterification of the carboxylic acid group on the quinoline ring using ethanol and a suitable acid catalyst.

    Substitution with 3-hydroxyaniline: The final step involves the nucleophilic substitution of the ethyl ester with 3-hydroxyaniline in the presence of a base to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline and quinoline moieties, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Comparison with Similar Compounds

Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3.ClH/c1-3-24-19(23)13-7-8-17-16(10-13)18(9-12(2)20-17)21-14-5-4-6-15(22)11-14;/h4-11,22H,3H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCCMQKBTDPWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC(=CC=C3)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
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Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride
Reactant of Route 6
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Ethyl 4-(3-hydroxyanilino)-2-methylquinoline-6-carboxylate;hydrochloride

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